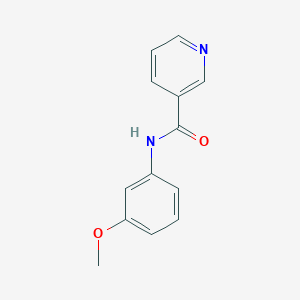

N-(3-methoxyphenyl)nicotinamide

Description

N-(3-Methoxyphenyl)nicotinamide is a nicotinamide derivative featuring a methoxy-substituted phenyl group attached to the amide nitrogen of the nicotinamide core. The methoxy group at the 3-position of the phenyl ring influences electronic properties, solubility, and molecular conformation, making it a critical moiety for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25g/mol |

IUPAC Name |

N-(3-methoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-6-2-5-11(8-12)15-13(16)10-4-3-7-14-9-10/h2-9H,1H3,(H,15,16) |

InChI Key |

PSTUKXJBMHKBAR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

The dihedral angle between the phenyl and pyridine rings is a key structural parameter affecting molecular interactions. For N-(3-methoxyphenyl)nicotinamide, this angle is 5.02° , indicating a near-planar conformation. In contrast:

- N-Phenylnicotinamide: Dihedral angle = 64.81° (non-planar) .

- N-(3-Methylphenyl)nicotinamide : Dihedral angle = 57.23° (moderately angled) .

- N-(3-Hydroxyphenyl)nicotinamide : Dihedral angle = 5.02° (planar, similar to methoxy analog) .

Table 1: Structural Comparison of Nicotinamide Derivatives

TRPV1 Antagonism

N-(3-Methoxyphenyl)-4-chlorocinnamide (a structural analog with a cinnamide core) exhibits high affinity for TRPV1 (Ki = 18 nM), attributed to the 3-methoxy group’s electron-donating effects and optimal steric fit .

Antiangiogenic Effects

In thiazole carboxamide derivatives, the N-(3-methoxyphenyl) group enhances antiangiogenic activity by suppressing VEGF-induced endothelial cell migration, comparable to the drug Vandetanib . This highlights the substituent’s role in modulating signaling pathways.

NNMT Inhibition

Chloro-substituted analogs (e.g., N-(3,5-dichlorophenyl)nicotinamide) likely exhibit different binding due to electron-withdrawing effects .

Electronic and Solubility Properties

- Electron-Donating Groups (e.g., 3-OCH₃) : Increase electron density on the phenyl ring, enhancing hydrogen-bond acceptor capacity and metabolic stability .

- Electron-Withdrawing Groups (e.g., 3,5-Cl₂) : Reduce solubility but improve target affinity in hydrophobic binding pockets .

- Hydroxyl vs. Methoxy: The 3-OH group in N-(3-hydroxyphenyl)nicotinamide offers hydrogen-bond donor capacity, whereas 3-OCH₃ improves lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.